CID 75358201

Description

CID 75358201 is a PubChem Compound Identifier (CID) assigned to a specific chemical compound in the PubChem database. For instance, this compound may belong to a class of bioactive molecules such as triterpenoids, steroids, or glycosides, based on structural parallels with compounds like betulin derivatives (CID 72326, 64971) or ginsenosides analyzed in mass spectrometry studies .

Chemical characterization techniques for similar compounds often employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and collision-induced dissociation (CID) to elucidate molecular weights, fragmentation patterns, and stereochemical properties . For example, in the analysis of ginsenosides, CID-based MS/MS fragmentation differentiates structural isomers like ginsenoside Rf and pseudoginsenoside F11, highlighting the utility of CID in resolving complex organic molecules .

Properties

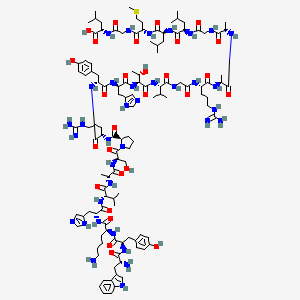

InChI |

InChI=1S/C119H183N35O28S/c1-60(2)43-83(106(170)146-84(44-61(3)4)107(171)143-82(37-42-183-15)102(166)132-55-94(161)141-89(117(181)182)45-62(5)6)140-93(160)54-131-98(162)65(11)136-99(163)66(12)137-103(167)79(26-20-39-128-118(122)123)139-92(159)56-133-113(177)95(63(7)8)152-115(179)97(68(14)156)153-111(175)88(50-73-53-127-59-135-73)149-109(173)86(47-70-31-35-75(158)36-32-70)147-105(169)81(27-21-40-129-119(124)125)144-112(176)91-28-22-41-154(91)116(180)90(57-155)150-100(164)67(13)138-114(178)96(64(9)10)151-110(174)87(49-72-52-126-58-134-72)148-104(168)80(25-18-19-38-120)142-108(172)85(46-69-29-33-74(157)34-30-69)145-101(165)77(121)48-71-51-130-78-24-17-16-23-76(71)78/h16-17,23-24,29-36,51-53,58-68,77,79-91,95-97,130,155-158H,18-22,25-28,37-50,54-57,120-121H2,1-15H3,(H,126,134)(H,127,135)(H,131,162)(H,132,166)(H,133,177)(H,136,163)(H,137,167)(H,138,178)(H,139,159)(H,140,160)(H,141,161)(H,142,172)(H,143,171)(H,144,176)(H,145,165)(H,146,170)(H,147,169)(H,148,168)(H,149,173)(H,150,164)(H,151,174)(H,152,179)(H,153,175)(H,181,182)(H4,122,123,128)(H4,124,125,129)/t65-,66-,67+,68-,77+,79-,80-,81-,82-,83+,84-,85+,86+,87+,88+,89-,90+,91+,95-,96-,97-/m0/s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMMHLDUORFPQZ-SKYBUYBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CNC7=CC=CC=C76)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H](CC1=CN=CN1)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]3CCCN3C(=O)[C@@H](CO)NC(=O)[C@@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CC4=CN=CN4)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC5=CC=C(C=C5)O)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C119H183N35O28S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2584.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structurally or functionally analogous compounds referenced in the evidence, focusing on physicochemical properties, analytical methodologies, and biological relevance.

Table 1: Key Properties of CID 75358201 and Analogous Compounds

*Inferred properties based on structural analogs. †Estimated range for triterpenoid glycosides. ‡Assumed based on bioactivity of analogs.

Key Findings:

Structural Differentiation: this compound likely shares glycosylation patterns with ginsenosides, enabling differentiation via CID-MS/MS fragmentation. For instance, glycosidic bond cleavage under CID generates distinct product ions, as demonstrated in ginsenoside analysis .

Bioactivity Potential: Triterpenoid analogs like betulin and betulinic acid exhibit anticancer properties, suggesting this compound may have similar therapeutic applications if structurally related .

Analytical Challenges : Unlike small molecules (e.g., DHEAS, CID 12594), larger glycosylated compounds like this compound require optimized CID voltage and charge states to achieve reproducible fragmentation, as shown in oligonucleotide studies .

Methodological Insights:

- CID vs. ETD Fragmentation : For protein-ubiquitination analysis, CID favors cleavage of labile bonds, while electron transfer dissociation (ETD) preserves post-translational modifications. This principle may extend to this compound, where CID could preferentially fragment glycosidic linkages over core aglycone structures .

- Quantitative Analysis : Studies on chemotherapy-induced diarrhea (CID) highlight the importance of LC-MS/MS in quantifying bioactive compounds, a technique applicable to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.